molecular formula C16H29N5O B5077560 N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B5077560
M. Wt: 307.43 g/mol
InChI Key: IBZOMHPKUSYSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine is a compound belonging to the class of 1,3,5-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base . Microwave irradiation can also be used to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: Replacement of the methoxy or piperidinyl groups with other nucleophiles.

    Oxidation and reduction: Modifications of the functional groups attached to the triazine ring.

    Hydrolysis: Breaking down the compound into smaller fragments in the presence of water and acid or base.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux or microwave irradiation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield a variety of substituted triazine derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-heptyl-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O/c1-3-4-5-6-8-11-17-14-18-15(20-16(19-14)22-2)21-12-9-7-10-13-21/h3-13H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZOMHPKUSYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=NC(=NC(=N1)OC)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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